Product packaging for 3,5-Difluoro-2-(hydroxymethyl)phenol(Cat. No.:CAS No. 136516-72-8)

3,5-Difluoro-2-(hydroxymethyl)phenol

Cat. No.: B593337
CAS No.: 136516-72-8
M. Wt: 160.12
InChI Key: IDSROXUWXOFUOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Difluoro-2-(hydroxymethyl)phenol (CAS 136516-72-8) is a fluorinated phenolic compound that serves as a versatile building block in organic synthesis and medicinal chemistry. Its molecular formula is C 7 H 6 F 2 O 2 with a molecular weight of 160.12 g/mol . The structure features a phenol ring substituted with two fluorine atoms at the meta positions and a hydroxymethyl group at the ortho position, a configuration that offers distinct electronic and steric properties for further chemical modification . The primary research application of this compound is as a key synthetic intermediate in the development of novel pharmaceutical agents. Scientific literature demonstrates its use in the synthesis of potent dual aromatase and sulfatase inhibitors (DASIs), a class of compounds investigated for the treatment of hormone-dependent breast cancer . In this context, the phenol and benzyl alcohol functionalities allow for strategic derivatization, enabling connection to other pharmacophores to create complex molecules targeting enzymatic pathways . As a fluorinated aromatic building block, the compound benefits from the general properties of fluorination, which can enhance metabolic stability, influence lipophilicity, and improve binding affinity in drug candidates . Researchers value this reagent for its role in structure-activity relationship (SAR) studies, where it is used to explore and optimize the biological activity of lead compounds . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet for proper handling, storage, and disposal information. The compound should be handled by qualified professionals in a well-ventilated laboratory setting, using appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6F2O2 B593337 3,5-Difluoro-2-(hydroxymethyl)phenol CAS No. 136516-72-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

136516-72-8

Molecular Formula

C7H6F2O2

Molecular Weight

160.12

IUPAC Name

3,5-difluoro-2-(hydroxymethyl)phenol

InChI

InChI=1S/C7H6F2O2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2,10-11H,3H2

InChI Key

IDSROXUWXOFUOS-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1O)CO)F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 3,5 Difluoro 2 Hydroxymethyl Phenol and Its Core Structure

Strategic Approaches to the Construction of the 3,5-Difluorophenol (B1294556) Ring

The formation of the 3,5-difluorophenol ring is a critical step that can be achieved through several strategic pathways. These methods leverage different starting materials and reaction mechanisms to efficiently introduce the desired fluorine and hydroxyl functionalities onto the benzene (B151609) ring.

Utilization of Diazonium Salt Formation in Phenol (B47542) Synthesis

A traditional and well-established method for the synthesis of phenolic compounds involves the use of diazonium salts. patsnap.com This pathway typically starts with 3,5-difluoroaniline, which is converted into a diazonium salt that is subsequently hydrolyzed to yield 3,5-difluorophenol. patsnap.com The process begins with the diazotization of the primary aromatic amine, 3,5-difluoroaniline, by reacting it with a diazotizing agent, such as sodium nitrite, in the presence of a strong acid like sulfuric acid. This reaction forms a diazonium salt intermediate.

The diazotization reaction is often carried out at low temperatures, typically below 5°C, to ensure the stability of the diazonium salt, as these compounds can be explosive. nih.gov Following its formation, the diazonium salt is hydrolyzed, usually by heating the aqueous solution, which leads to the replacement of the diazonium group with a hydroxyl group, thereby forming 3,5-difluorophenol. patsnap.com While this method is a classic approach, challenges include the cost and availability of the 3,5-difluoroaniline starting material and the potential safety risks associated with diazonium compounds. patsnap.comgoogle.com

Another variation of this approach involves the diazotization of 3,4,5-trifluoroaniline followed by hydrolysis. patsnap.com This method also relies on the formation of a diazonium salt which is then converted to the corresponding phenol.

Nucleophilic Fluorination and Deoxyfluorination of Phenolic Precursors

Nucleophilic fluorination strategies provide an alternative route to introduce fluorine atoms onto a phenolic ring. These methods often involve the displacement of other functional groups with fluoride (B91410) ions. Deoxyfluorination of phenols, a one-step nucleophilic substitution of a hydroxyl group with fluoride, has emerged as a practical method. harvard.edunih.gov This transformation can be achieved using specialized deoxyfluorination reagents. nih.gov For instance, a novel reagent prepared from N,N-diaryl-2-chloroimidazolium chloride and cesium fluoride has been shown to effectively convert phenols to aryl fluorides. nih.gov

The reaction mechanism is proposed to proceed through a 2-phenoxy-imidazolium bifluoride salt intermediate. harvard.edu Phenols with electron-withdrawing groups tend to react faster than those with electron-releasing groups. harvard.edunih.gov This method is advantageous as it starts from readily available phenols and offers a direct route to aryl fluorides. nih.gov However, a drawback is the generation of a stoichiometric amount of urea byproduct. harvard.edunih.gov

Another approach involves the nucleophilic aromatic substitution (SNAr) of polyfluoroarenes. nih.gov Due to the high electronegativity of fluorine, polyfluoroarenes are susceptible to nucleophilic attack, where a nucleophile displaces a fluoride ion. nih.gov This can be a viable route for synthesizing difluorophenol derivatives, though it can sometimes lead to a mixture of products if the substitution is not well-controlled. nih.gov

Ring Functionalization from Polyfluorinated Benzene Compounds (e.g., 1,3,5-trifluorobenzene)

A direct and efficient method for synthesizing 3,5-difluorophenol involves the ring functionalization of 1,3,5-trifluorobenzene. This approach utilizes a nucleophilic aromatic substitution (SNAr) reaction where one of the fluorine atoms on the electron-deficient trifluorobenzene ring is displaced by a hydroxyl group or its equivalent.

One notable method involves the reaction of 1,3,5-trifluorobenzene with acetohydroxamic acid in the presence of a base. google.com This reaction proceeds to form a 3,5-difluorophenol salt, which is then acidified to yield the final product. google.com The choice of base and solvent can significantly influence the reaction yield. For example, using potassium carbonate as the base can result in yields of around 79.8%, while potassium hydroxide may lead to a slightly lower yield of 72.8%.

Another strategy involves the reaction of 2,4,6-trifluorobenzoic acid in a solvent under the action of an alkali. patsnap.com This one-pot reaction yields 3,5-difluorophenolate, which upon acidification, gives 3,5-difluorophenol. patsnap.com This method is advantageous due to its simple operation, mild reaction conditions, and high synthesis yield. patsnap.com

Starting MaterialReagentsBaseYield (%)
1,3,5-TrifluorobenzeneAcetohydroxamic AcidPotassium Carbonate79.8
1,3,5-TrifluorobenzeneAcetohydroxamic AcidPotassium Hydroxide72.8
2,4,6-Trifluorobenzoic AcidWater, Toluene (B28343)Potassium Hydroxide95.5
2,4,6-Trifluorobenzoic AcidWaterSodium Hydroxide94.3

Grignard Reagent-Mediated Pathways and Subsequent Oxidation Reactions

Organometallic approaches, particularly those involving Grignard reagents, offer a versatile pathway to 3,5-difluorophenol. A common strategy begins with 3,5-difluorobromobenzene as the starting material. google.com This compound is used to prepare a Grignard reagent, 3,5-difluorophenylmagnesium bromide, by reacting it with magnesium metal in an anhydrous solvent like diethyl ether. sigmaaldrich.commnstate.edu

The Grignard reagent is then reacted with a boron source, such as a boronic ester, to form a 3,5-difluorophenylboronic acid intermediate. patsnap.com This two-step process is a widely applied method in modern organic synthesis for creating substituted phenols. The synthesis of 3,5-difluorophenylboronic acid can also be achieved through a lithium-halogen exchange of 3,5-difluorobromobenzene followed by reaction with a boron source. patsnap.com

The final step in this pathway is the oxidation of the 3,5-difluorophenylboronic acid to yield 3,5-difluorophenol. patsnap.com This oxidation is typically carried out using an oxidizing agent like hydrogen peroxide. google.com This method is valued for its versatility, though it requires careful handling of the highly reactive Grignard reagents. sigmaaldrich.com

Starting MaterialKey IntermediateOxidizing AgentYield of 3,5-difluorophenol (%)
3,5-Difluorobromobenzene3,5-Difluorophenylboronic AcidHydrogen Peroxide82.1

Regioselective Introduction of the Hydroxymethyl Group at the Ortho-Position

Once the 3,5-difluorophenol core structure is obtained, the next crucial step is the regioselective introduction of a hydroxymethyl group at the ortho-position to synthesize 3,5-Difluoro-2-(hydroxymethyl)phenol. This requires precise control over the reaction conditions to favor substitution at the desired position.

Reduction of Carboxylic Acid and Aldehyde Derivatives (e.g., utilizing sodium borohydride or lithium aluminum hydride)

A common and effective strategy for the ortho-hydroxymethylation of 3,5-difluorophenol involves the introduction of a carboxyl or aldehyde group at the ortho-position, followed by its reduction. This two-step process allows for precise control over the regioselectivity. The initial step would be the ortho-formylation or ortho-carboxylation of 3,5-difluorophenol to produce 3,5-difluoro-2-hydroxybenzaldehyde or 3,5-difluoro-2-hydroxybenzoic acid, respectively.

The subsequent reduction of the aldehyde or carboxylic acid functionality to a hydroxymethyl group can be achieved using various reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both aldehydes and carboxylic acids to primary alcohols. youtube.commasterorganicchemistry.com The reaction with LiAlH₄ is typically carried out in an anhydrous ether solvent. masterorganicchemistry.com

Sodium borohydride (NaBH₄) is a milder reducing agent that is also effective for the reduction of aldehydes to primary alcohols. While it is generally not strong enough to reduce carboxylic acids directly, it can be used for the reduction of the corresponding aldehyde derivative. The choice between LiAlH₄ and NaBH₄ often depends on the specific substrate and the desired reaction conditions.

The general scheme for this process is as follows:

Ortho-functionalization: Introduction of a -CHO or -COOH group at the 2-position of 3,5-difluorophenol.

Reduction: Conversion of the -CHO or -COOH group to a -CH₂OH group using a suitable reducing agent.

This method ensures the regioselective placement of the hydroxymethyl group, leading to the desired this compound product.

Precursor CompoundReducing AgentProduct
3,5-Difluoro-2-hydroxybenzaldehydeSodium Borohydride (NaBH₄)This compound
3,5-Difluoro-2-hydroxybenzaldehydeLithium Aluminum Hydride (LiAlH₄)This compound
3,5-Difluoro-2-hydroxybenzoic acidLithium Aluminum Hydride (LiAlH₄)This compound

Development of Scalable Synthetic Protocols

Moving from laboratory-scale synthesis to industrial production requires the development of scalable, efficient, and safe protocols. For this compound and its precursors, research focuses on increasing reaction efficiency, throughput, and incorporating sustainable practices.

Increasing the efficiency and throughput of a synthetic process is crucial for its industrial viability. Key strategies involve optimizing reaction conditions, minimizing steps, and ensuring high yields.

Methodologies for synthesizing the precursor, 3,5-difluorophenol, have been developed with scalability in mind. One patented method involves a one-pot reaction of 2,4,6-trifluorobenzoic acid in a solvent under the action of an alkali, followed by acidification. patsnap.com This approach is advantageous due to its use of readily available raw materials, short synthesis steps, simple operation, and high yields, making it suitable for industrial production. patsnap.com

Table 1: Comparison of Synthetic Parameters for 3,5-Difluorophenol

Feature Laboratory Method Scalable Protocol patsnap.com
Starting Material Often 3,5-difluoroaniline 2,4,6-trifluorobenzoic acid
Reaction Type Diazotization/hydrolysis One-pot decarboxylation/hydroxylation
Number of Steps Multiple One-pot
Conditions Often harsh, safety risks Mild reaction conditions
Yield Variable High (e.g., 94.3%)

| Suitability | Bench-scale | Industrial Production |

For the subsequent hydroxymethylation step, reaction rates can be significantly influenced by the substituents on the phenol ring. Phenols with hydroxyl or methyl groups at the C-3 or C-5 positions have been shown to have larger rate constants for hydroxymethylation. researchgate.net This suggests that 3,5-difluorophenol would have a specific reactivity profile that must be optimized for a scalable process. Enhancing throughput can be achieved by designing continuous flow processes rather than batch reactions, which can offer better control over reaction parameters and improve safety and consistency.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govmdpi.com The integration of these principles is essential for modern, sustainable chemical manufacturing.

Solvent Selection: A primary tenet of green chemistry is the use of safer, more environmentally benign solvents. Traditional organic syntheses often rely on volatile and toxic solvents. Research has demonstrated the successful synthesis of substituted phenols using greener solvents like ethanol or even water. nih.gov For example, a rapid and green protocol for the ipso-hydroxylation of arylboronic acids to phenols utilizes ethanol at ambient conditions. nih.gov Such approaches minimize the environmental impact associated with solvent use and disposal.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot reactions, as described for the synthesis of 3,5-difluorophenol, contribute to better atom economy by reducing the number of isolation and purification steps, which minimizes waste. patsnap.com

Table 2: Application of Green Chemistry Principles

Principle Application in Synthesis Benefit
Safer Solvents Use of ethanol, water, or dimethyl carbonate instead of hazardous organic solvents. nih.govresearchgate.net Reduced environmental pollution and worker exposure.
Atom Economy Designing one-pot syntheses and cascade reactions to minimize byproducts. patsnap.com Increased efficiency, less waste generation.
Energy Efficiency Developing reactions that proceed at ambient temperature and pressure. nih.gov Lower energy consumption and reduced costs.

| Renewable Feedstocks | Investigating the use of bio-based phenolic compounds as starting materials. mdpi.com | Reduced reliance on fossil fuels. |

By focusing on these principles, the synthesis of this compound can be designed to be not only efficient and scalable but also environmentally responsible.

Investigations into the Chemical Reactivity of 3,5 Difluoro 2 Hydroxymethyl Phenol

Reactivity Profiles of the Phenolic Hydroxyl Functionality

The phenolic hydroxyl group is a primary site of chemical interaction, engaging in reactions typical of phenols, though its reactivity is tempered by the electronic influence of the adjacent fluorine substituents.

The oxygen atom of the phenolic hydroxyl can act as a nucleophile, particularly after deprotonation to form the more potent phenoxide ion. This allows for the synthesis of various ether and ester derivatives.

Etherification: In the presence of a suitable base, such as sodium or potassium hydroxide, 3,5-Difluoro-2-(hydroxymethyl)phenol can be converted to its corresponding phenoxide. This phenoxide can then undergo nucleophilic substitution with alkyl halides (Williamson ether synthesis) to form phenolic ethers. The electron-withdrawing nature of the fluorine atoms decreases the nucleophilicity of the phenoxide, which may necessitate the use of more reactive electrophiles or stronger bases to achieve efficient conversion compared to unsubstituted phenol (B47542).

Esterification: The phenolic hydroxyl group can react with acyl chlorides or acid anhydrides under basic conditions (e.g., using pyridine (B92270) or triethylamine (B128534) as a catalyst and base) to yield the corresponding phenyl esters. Similarly, direct esterification with carboxylic acids can be achieved using dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC). A related process involves the reaction of the active metabolite of Fesoterodine, which also contains a hydroxymethyl phenol structure, to form esters of the phenolic group. google.com

Reaction TypeReagent(s)Product Type
Etherification 1. Base (e.g., NaOH, K₂CO₃)2. Alkyl Halide (R-X)Phenolic Ether (Ar-O-R)
Esterification Acyl Chloride (RCOCl) / PyridinePhenyl Ester (Ar-O-COR)
Esterification Carboxylic Anhydride ((RCO)₂O)Phenyl Ester (Ar-O-COR)

The table above summarizes general conditions for nucleophilic substitution reactions at the phenolic hydroxyl group.

Phenolic compounds are well-known monomers for the production of polymers, such as phenolic resins, through condensation reactions with aldehydes like formaldehyde. researchgate.net this compound can participate in such polycondensation reactions. The hydroxyl group activates the aromatic ring towards electrophilic substitution at the positions ortho and para to it. However, in this specific molecule, the available reactive site (position 4) is influenced by the two meta-directing fluorine atoms. The strong electron-withdrawing character of the fluorine atoms deactivates the aromatic ring, which can reduce the rate of polymerization compared to non-fluorinated analogues. This deactivation presents a significant consideration in the design and synthesis of fluorinated phenolic polymers.

The acidity of the phenolic proton is a key parameter governing its reactivity. Resonance effects and substituent effects have a dramatic influence on the pKa of phenols. libretexts.org Electron-withdrawing groups, such as halogens or nitro groups, increase the acidity of the phenol by stabilizing the negative charge of the resulting phenoxide conjugate base through inductive effects. libretexts.orgucla.edu

CompoundpKa (in water)Effect of Substituent(s)
Cyclohexanol16.0Reference Aliphatic Alcohol
Phenol10.0 ut.eeReference Phenol
4-Fluorophenol9.89 ut.eeMinor inductive stabilization
2,6-Difluorophenol7.34 ut.eeStrong inductive stabilization
3,5-Bis(trifluoromethyl)phenol8.03 ut.eeVery strong inductive stabilization

This table illustrates the acid-strengthening effect of electron-withdrawing substituents on the phenolic hydroxyl group.

Electronic and Steric Effects of Fluorine Substituents on Aromatic Reactivity

The presence of fluorine atoms on an aromatic ring significantly alters its chemical properties due to the unique electronic and steric characteristics of fluorine. nih.gov Fluorine is the most electronegative element, leading to a strong inductive electron-withdrawing effect (-I effect). acs.orgcsbsju.edu Simultaneously, it possesses lone pairs of electrons that can be donated into the aromatic π-system through a mesomeric or resonance effect (+M effect). csbsju.edu The balance between these opposing electronic effects, combined with fluorine's small atomic radius, dictates the reactivity and regioselectivity of the aromatic ring in various reactions. nih.gov

Influence on Electrophilic and Nucleophilic Aromatic Substitution Regioselectivity

Regioselectivity in aromatic substitution reactions is determined by the directing effects of the substituents already present on the ring. studysmarter.co.ukyoutube.com In this compound, the directing influences of the hydroxyl, hydroxymethyl, and two fluoro groups must be considered collectively.

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile attacks the electron-rich aromatic ring. The substituents determine which positions are most favorable for attack.

-OH (Hydroxyl) group: A powerful activating group and a strong ortho, para-director due to its strong +M effect.

-CH₂OH (Hydroxymethyl) group: A weak deactivating group and an ortho, para-director.

-F (Fluoro) group: A deactivating group (due to its dominant -I effect) but an ortho, para-director (due to its +M effect). csbsju.edu

For this compound, there are two unsubstituted carbon atoms available for electrophilic attack: C4 and C6. The powerful ortho, para-directing ability of the hydroxyl group at C1 strongly activates the C6 (ortho) and C4 (para) positions. The fluorine atoms at C3 and C5 also direct ortho and para to themselves. The cumulative effect suggests that electrophilic substitution will be directed to the C4 and C6 positions, with the hydroxyl group being the dominant directing influence. libretexts.orgyoutube.com

Directing Effects of Substituents for Electrophilic Aromatic Substitution
SubstituentPositionElectronic EffectDirecting InfluenceTarget Positions Activated
-OHC1Strongly Activating (+M > -I)ortho, paraC2, C4, C6
-CH₂OHC2Weakly Deactivatingortho, paraC1, C3, C5
-FC3Deactivating (-I > +M)ortho, paraC2, C4, C6
-FC5Deactivating (-I > +M)ortho, paraC4, C6

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions are facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). stackexchange.com Halogens, particularly fluorine, can serve as both activating groups and leaving groups in SNAr reactions. nih.gov

The strong inductive effect of the fluorine atoms in this compound makes the carbon atoms to which they are attached (C3 and C5) electrophilic and susceptible to nucleophilic attack. stackexchange.com The stability of the Meisenheimer complex is key to the reaction's success. Attack at C3 or C5 would place a negative charge within the ring, which is stabilized by the remaining electron-withdrawing fluorine atom. Therefore, under appropriate conditions with a strong nucleophile, one of the fluorine atoms could be displaced. researchgate.netmdpi.com The higher electronegativity of fluorine makes it better at stabilizing the intermediate through the inductive effect compared to other halogens, which can make fluoroarenes surprisingly reactive in SNAr, despite fluoride (B91410) being a poor leaving group in other contexts. stackexchange.com

Impact on Aromatic Ring Activation and Deactivation

Activation: The hydroxyl group is a strong activator for electrophilic aromatic substitution because its resonance electron donation (+M effect) significantly enriches the electron density of the ring, overcoming its inductive withdrawal.

Therefore, the aromatic ring of this compound is considered deactivated towards electrophilic attack compared to phenol itself, but the substitution pattern is still governed by the powerful activating and directing hydroxyl group. Conversely, for nucleophilic aromatic substitution, the strong deactivating (electron-withdrawing) nature of the fluorine atoms activates the ring toward attack by nucleophiles. stackexchange.com

C-F Bond Stability in Reaction Mechanisms

The carbon-fluorine bond is recognized as the strongest single bond in organic chemistry, with a bond dissociation energy significantly higher than other carbon-halogen bonds. nih.govrsc.orgwikipedia.org This inherent strength and stability are due to the high electronegativity of fluorine, which results in a short, highly polarized bond with substantial ionic character. nih.govrsc.org

Average Bond Dissociation Energies (BDE) of Carbon-Halogen Bonds
Bond (CH₃-X)Bond Dissociation Energy (kcal/mol)
C-F115
C-Cl83.7
C-Br72.1
C-I57.6
Data adapted from reference wikipedia.org.

Derivatization and Complex Scaffold Synthesis Utilizing 3,5 Difluoro 2 Hydroxymethyl Phenol As a Precursor

Preparation of Phenolic Ethers and Esters

The phenolic hydroxyl group of 3,5-Difluoro-2-(hydroxymethyl)phenol is a prime site for derivatization to form ethers and esters. These modifications are fundamental for protecting the phenol (B47542) during subsequent reactions or for modulating the biological and material properties of the final product.

Phenolic Ethers: The synthesis of aryl ethers from this compound can be readily achieved using the Williamson ether synthesis. wikipedia.org This method involves the deprotonation of the acidic phenolic hydroxyl group with a suitable base to form a phenoxide intermediate, which then undergoes nucleophilic substitution with an alkyl halide. The enhanced acidity of the fluorinated phenol facilitates deprotonation, often allowing for the use of milder bases compared to non-fluorinated analogues. Common bases and alkylating agents for this transformation are summarized in the table below. For the synthesis of bis-aryl ethers, where an aryl halide is used, the Ullmann condensation, typically catalyzed by a copper species, is the preferred method. wikipedia.org The reactivity in such nucleophilic aromatic substitution reactions is often enhanced by the presence of electron-withdrawing fluorine atoms on the aromatic ring. stackexchange.com

Interactive Data Table: General Conditions for Phenolic Ether Synthesis

Reaction Type Base Alkylating/Arylating Agent Catalyst Solvent Typical Temperature
Williamson Ether Synthesis K₂CO₃, NaH, Cs₂CO₃ Alkyl Halide (e.g., CH₃I, C₂H₅Br) None DMF, Acetonitrile, Acetone Room Temp. to Reflux
Ullmann Condensation K₂CO₃, Cs₂CO₃ Aryl Halide (e.g., Bromobenzene) CuI, Cu₂O Pyridine (B92270), DMF High Temperature

Phenolic Esters: Esterification of the phenolic hydroxyl group can be accomplished through reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, or through direct condensation with carboxylic acids using a dehydrating agent (e.g., DCC/DMAP). For sterically hindered phenols, specialized and more reactive acylating agents may be required. nih.govgoogle.com The resulting esters can serve as important intermediates or as final products with tailored properties. For instance, esterification can be a key step in the synthesis of complex natural product analogues or active pharmaceutical ingredients.

Functionalization and Derivatization of the Hydroxymethyl Group

The hydroxymethyl group at the 2-position offers a versatile handle for a wide range of chemical transformations, enabling the introduction of new functional groups and the extension of the molecular framework.

Oxidation: The primary alcohol of the hydroxymethyl group can be selectively oxidized to an aldehyde or a carboxylic acid. Reagents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) are commonly used for the controlled oxidation to the aldehyde, 3,5-difluoro-2-hydroxybenzaldehyde. This aldehyde is a critical intermediate for the synthesis of Schiff bases and other heterocyclic systems. researchgate.net Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent, can further oxidize the hydroxymethyl group or the intermediate aldehyde to the corresponding carboxylic acid, 3,5-difluoro-2-hydroxybenzoic acid.

Conversion to Halides: The hydroxyl moiety can be converted into a good leaving group and substituted by a halogen to form a benzylic halide. This transformation is crucial for subsequent nucleophilic substitution or cross-coupling reactions. Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are standard methods for producing the corresponding benzyl (B1604629) chloride and benzyl bromide, respectively. libretexts.org The conversion to a benzyl iodide can be achieved using systems like cerium(III) chloride/sodium iodide in acetonitrile. cmu.edu These benzylic halides are significantly more reactive than aryl halides in many substitution reactions.

Interactive Data Table: Reagents for Hydroxymethyl Group Conversion

Desired Product Reagent(s) Notes
Aldehyde PCC, DMP, MnO₂ Provides the key intermediate for Schiff base synthesis.
Carboxylic Acid KMnO₄, Jones Reagent Enables subsequent amide or ester couplings.
Benzyl Chloride SOCl₂, (COCl)₂ Reactive intermediate for nucleophilic substitution.
Benzyl Bromide PBr₃, CBr₄/PPh₃ Common precursor for Grignard reagents and coupling reactions.
Benzyl Iodide I₂, PPh₃, Imidazole; CeCl₃/NaI Highly reactive halide for various transformations.

Construction of Poly(aryl ether) Dendrimers and Monodendrons

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Poly(aryl ether) dendrimers are known for their thermal and chemical stability. nih.gov this compound is an attractive monomer for the synthesis of fluorinated poly(aryl ether) dendrimers and monodendrons due to its trifunctional nature (one phenolic -OH and one -CH₂OH which can be seen as a masked second phenolic -OH after conversion). The fluorine atoms are expected to impart desirable properties such as increased thermal stability and modified solubility to the resulting polymers. rsc.orgdoi.orgresearchgate.net

The synthesis can proceed through either a divergent or a convergent approach. researchgate.netyoutube.com In a divergent approach , the synthesis starts from a multifunctional core which is reacted with an excess of the monomer. The hydroxymethyl group of the target compound could be protected, and the phenolic hydroxyl reacted with a core molecule. Subsequent deprotection and activation of the hydroxymethyl groups would allow for the addition of the next generation of monomers.

In a convergent synthesis , branched fragments called dendrons are first synthesized and then attached to a central core in the final step. researchgate.net this compound could be used to prepare an AB₂-type monomer, for example, by converting the hydroxymethyl group to a reactive benzylic bromide. The phenolic hydroxyl would be the 'A' functionality, and the two fluorinated aromatic positions, activated for nucleophilic substitution, could serve as 'B' functionalities in a different synthetic design. More practically, using the related 3,5-dihydroxybenzyl alcohol scaffold, Williamson ether synthesis is typically used to couple generations. nih.gov The introduction of fluorine atoms onto the monomer units can significantly influence the properties and potential applications of the resulting dendrimers, for example, in creating materials with low surface energy or for applications in ¹⁹F MRI. nih.gov

Integration into Diverse Heterocyclic and Polycyclic Systems (e.g., Schiff bases, oxazolines, benzoxaboroles)

The dual functionality of this compound makes it an excellent starting material for the construction of various heterocyclic and polycyclic scaffolds, which are prominent in medicinal chemistry and material science.

Oxazolines: 2-Oxazolines are important five-membered heterocyclic compounds. A common synthetic route involves the cyclodehydration of N-(2-hydroxyethyl)amides. researchgate.netnih.gov To integrate the 3,5-difluoro-2-hydroxyphenyl moiety into an oxazoline (B21484) ring, the target compound would first be oxidized to 3,5-difluoro-2-hydroxybenzoic acid. This fluorinated carboxylic acid can then be coupled with a 2-aminoalcohol (like 2-aminoethanol) to form the N-(2-hydroxyethyl)amide intermediate, which upon cyclization (often promoted by reagents like thionyl chloride or triflic acid) yields the desired 2-(3,5-difluoro-2-hydroxyphenyl)oxazoline. nih.govorganic-chemistry.org

Benzoxaboroles: Benzoxaboroles are bicyclic compounds containing a boron atom within a five-membered ring fused to a benzene (B151609) ring. They have emerged as a privileged scaffold in medicinal chemistry. researchgate.netnih.gov The synthesis of benzoxaboroles often starts from 2-bromo- or 2-iodobenzyl alcohols. Therefore, this compound can be a precursor by first converting the phenolic hydroxyl group to a bromide or iodide via methods like the Sandmeyer reaction on an appropriate aminophenol precursor, followed by borylation (e.g., using bis(pinacolato)diboron) and subsequent cyclization. Alternatively, methods starting from 2-(hydroxymethyl)phenylboronic acids are common. researchgate.net The presence of fluorine on the benzene ring is known to be beneficial in several biologically active benzoxaboroles, such as the antifungal agent Tavaborole (a 5-fluoro-substituted benzoxaborole). researchgate.netnih.gov

Design and Synthesis of Analogs for Structure-Reactivity Correlation Studies

Structure-activity relationship (SAR) and structure-reactivity correlation studies are fundamental to the rational design of new drugs, catalysts, and materials. nih.gov this compound is an excellent platform for such studies due to the well-defined electronic impact of its fluorine substituents.

The two fluorine atoms exert a strong inductive electron-withdrawing effect, which significantly lowers the pKa of the phenolic hydroxyl group and modulates the electron density of the aromatic ring. rsc.orgacs.org This electronic perturbation can have a profound effect on intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for biological receptor binding or the performance of materials. nih.gov

By systematically modifying the other positions on the ring or derivatizing the hydroxyl and hydroxymethyl groups, a library of analogs can be synthesized. For example, replacing one or both fluorine atoms with other halogens (Cl, Br) or with electron-donating groups (e.g., methoxy) would allow for a precise dissection of electronic and steric effects on a particular property or activity. Comparing the biological activity or chemical reactivity of these analogs provides valuable quantitative structure-activity relationship (QSAR) data. The fluorine atoms serve as sensitive probes, and their replacement or the introduction of other groups allows for the fine-tuning of molecular properties to optimize performance. acs.org

Spectroscopic and Structural Elucidation of 3,5 Difluoro 2 Hydroxymethyl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Through the analysis of various NMR experiments, it is possible to map out the carbon framework and the connectivity of hydrogen and fluorine atoms within 3,5-Difluoro-2-(hydroxymethyl)phenol.

The ¹H NMR spectrum of this compound is expected to provide distinct signals for each type of proton in the molecule. Protons on the aromatic ring, the hydroxymethyl group, and the hydroxyl groups will resonate at characteristic chemical shifts.

The protons of the hydroxymethyl group (-CH₂OH) are anticipated to appear in the range of 3.4-4.5 ppm, influenced by the deshielding effect of the adjacent oxygen atom. libretexts.org The phenolic hydroxyl proton (-OH) signal is typically broad and can appear over a wide range from 3 to 8 ppm, while the alcoholic hydroxyl proton signal often appears between 2.0 and 2.5 ppm. libretexts.orglibretexts.org The exact position of these -OH peaks is sensitive to solvent, concentration, and temperature, and their signals can be confirmed by their disappearance upon shaking the sample with deuterium (B1214612) oxide (D₂O). libretexts.org

The aromatic region will display signals for the two protons on the benzene (B151609) ring. Their chemical shifts and splitting patterns are dictated by coupling to each other and to the adjacent fluorine atoms. For the related compound 3,5-difluorophenol (B1294556), aromatic protons appear between 6.5 and 7.0 ppm. chemicalbook.com The presence of the hydroxymethyl group at the C2 position will further influence these shifts.

Interactive Table: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
H4~6.7 - 7.0Triplet of doublets (td)³J(H-H) ≈ 9, ⁴J(H-F) ≈ 2-3
H6~6.6 - 6.9Triplet of doublets (td)³J(H-H) ≈ 9, ⁴J(H-F) ≈ 2-3
-CH₂OH~4.5 - 4.8Singlet or DoubletJ(H-OH) if coupled
Phenolic -OH~4.0 - 8.0Broad singletNone
Alcoholic -OH~2.0 - 5.0Broad singlet or TripletJ(H-CH₂) if coupled

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected: six for the aromatic ring and one for the hydroxymethyl group.

The carbon atom of the hydroxymethyl group (-CH₂OH) typically resonates in the region of 60-65 ppm. libretexts.org The aromatic carbons exhibit signals in the range of 100-170 ppm. The chemical shifts are significantly influenced by the attached substituents. The carbon attached to the phenolic hydroxyl group (C1) is expected to be downfield, around 155 ppm. libretexts.org The carbons directly bonded to fluorine (C3 and C5) will appear as large doublets due to strong one-bond carbon-fluorine coupling (¹J(C-F)), which can be as large as 280 Hz. jeol.com Other carbons in the ring will also show smaller couplings to the fluorine atoms (ⁿJ(C-F)). Data from the similar compound 3,5-difluorophenol shows carbon signals significantly affected by fluorine coupling. spectrabase.com

Interactive Table: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Expected C-F Coupling
C1~155 - 158Triplet (³J(C-F))
C2~115 - 120Triplet (²J(C-F))
C3~162 - 165Doublet (¹J(C-F))
C4~102 - 105Triplet (²J(C-F))
C5~162 - 165Doublet (¹J(C-F))
C6~105 - 108Triplet (³J(C-F))
-CH₂OH~60 - 65Triplet (³J(C-F))

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nih.gov Since the two fluorine atoms in this compound are in chemically equivalent environments (symmetrically positioned relative to the C1-C4 axis), they are expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. nih.gov This signal will likely appear as a triplet due to coupling with the two adjacent aromatic protons (H4 and H6). Studies on various fluorophenols demonstrate the utility of ¹⁹F NMR in identifying fluorinated metabolites and tracking their transformations. nih.govresearchgate.net

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the substitution pattern of the aromatic ring. nih.gov

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. A cross-peak between the signals of H4 and H6 would confirm their scalar coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached. It would definitively link the H4 signal to the C4 signal, H6 to C6, and the -CH₂OH protons to the hydroxymethyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space. It could show a spatial relationship between the -CH₂OH protons and the proton at the C6 position, further confirming the regiochemistry.

The application of a suite of 2D NMR experiments is a powerful strategy for the complete structural determination of complex fluorinated molecules. nih.govrsc.org

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. nih.gov

The IR spectrum of this compound is expected to show several characteristic absorption bands:

O-H Stretching: A very broad and strong band is anticipated in the region of 3200-3600 cm⁻¹ due to the hydrogen-bonded O-H stretching vibrations of both the phenolic and alcoholic hydroxyl groups. libretexts.orglibretexts.org

C-H Stretching: Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹, while the sp³ C-H stretching of the hydroxymethyl group would be observed just below 3000 cm⁻¹. askthenerd.comlibretexts.org

C=C Stretching: Aromatic ring C=C stretching vibrations are expected to produce medium-intensity bands in the 1450-1600 cm⁻¹ region. libretexts.org

C-O Stretching: A strong band corresponding to the C-O stretching of the alcohol and phenol (B47542) groups should be visible in the 1000-1250 cm⁻¹ range. libretexts.org

C-F Stretching: Strong absorption bands due to C-F stretching are typically found in the 1100-1400 cm⁻¹ region.

Interactive Table: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Phenolic & Alcoholic -OHO-H Stretch (H-bonded)3200 - 3600Strong, Broad
Aromatic C-HC-H Stretch3000 - 3100Weak to Medium
Aliphatic C-H (-CH₂-)C-H Stretch2850 - 2960Medium
Aromatic RingC=C Stretch1450 - 1600Medium
Phenol/AlcoholC-O Stretch1000 - 1250Strong
Aryl Fluoride (B91410)C-F Stretch1100 - 1400Strong

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through analysis of fragmentation patterns. nih.gov

For this compound (C₇H₆F₂O₂), the molecular weight is 160.12 g/mol . The high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at an m/z value corresponding to this mass.

The fragmentation of the molecular ion upon electron ionization would likely proceed through several characteristic pathways:

Loss of a Hydroxymethyl Radical: A primary fragmentation would be the cleavage of the C-C bond between the ring and the hydroxymethyl group, resulting in the loss of a ·CH₂OH radical (mass 31) to give a fragment at m/z 129.

Loss of Water: Dehydration, involving the loss of a water molecule (H₂O, mass 18) from the hydroxymethyl group and a ring proton, is a common pathway for benzyl (B1604629) alcohols. libretexts.org

Phenolic Fragmentation: Phenols characteristically fragment via the loss of carbon monoxide (CO, mass 28) or a formyl radical (HCO·, mass 29) after initial rearrangement. libretexts.orglibretexts.org

Fluorine-Containing Fragments: The presence of fluorine atoms influences fragmentation, and characteristic losses of HF or other fluorine-containing species may be observed. rsc.orgnih.gov

Analysis of these fragmentation pathways helps to confirm the presence of the various structural components of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature and extent of its conjugated π-electron system.

For aromatic compounds like phenols, the UV-Vis spectrum typically exhibits distinct absorption bands corresponding to π → π* transitions of the benzene ring. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the nature and position of substituents on the ring.

In the case of this compound, the parent chromophore is phenol, which exhibits a primary absorption band around 275 nm. researchgate.netdocbrown.info The presence of substituents—two fluorine atoms, a hydroxyl group, and a hydroxymethyl group—is expected to modulate the electronic transitions and thus the UV-Vis spectrum.

The hydroxyl (-OH) group is an auxochrome, a group that, when attached to a chromophore, alters the λmax and intensity of the absorption. It is an activating group with electron-donating character through resonance, which generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption bands.

The fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I). This effect can influence the energy levels of the molecular orbitals. While halogens are generally considered deactivating groups in electrophilic aromatic substitution, their effect on the UV-Vis spectrum can be more complex. The interplay between their inductive and weaker resonance effects can lead to either a hypsochromic (shift to shorter wavelengths) or a bathochromic shift, depending on their position relative to other substituents. semanticscholar.org Studies on fluorinated phenols have shown that increasing fluorine substitution can lead to a loss of the fine vibronic structure seen in the spectrum of phenol. researchgate.net

The hydroxymethyl (-CH2OH) group is generally considered to be a weak, primarily inductively acting group. It does not significantly extend the conjugation of the benzene ring in the same way a group with π-electrons would. docbrown.info

Therefore, the UV-Vis spectrum of this compound is predicted to arise from the combined effects of these substituents. The electron-donating hydroxyl group will likely cause a bathochromic shift relative to benzene. The strong inductive effect of the two fluorine atoms may counteract this shift to some extent. Computational studies on substituted phenols have shown that both electron-donating and electron-withdrawing substituents can cause a bathochromic shift. nih.gov The precise λmax would need to be determined experimentally, but it is expected to be in the range typical for substituted phenols.

Table 1: Predicted UV-Vis Spectroscopic Data for this compound (Note: This table is predictive, based on the analysis of substituent effects on the phenol chromophore. Experimental verification is required.)

Parameter Predicted Value/Range Associated Electronic Transition
λmax 1~270-285 nmπ → π* (Primary band)
λmax 2~210-225 nmπ → π* (Secondary band)

X-ray Crystallography for Definitive Solid-State Structural Determination (for relevant derivatives)

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's structure-property relationships.

As of the current date, a specific single-crystal X-ray structure for this compound has not been reported in the crystallographic literature. The process of obtaining a crystal suitable for X-ray diffraction can be a significant bottleneck in structural studies. nih.gov

However, the crystal structures of related fluorinated phenol derivatives have been determined, offering insights into the types of structural features and intermolecular interactions that might be expected in the solid state of this compound. For instance, the crystal structure of (E)-2-fluoro-6-((4-hydroxyphenethylimino)methyl)phenol has been reported. researchgate.net Analysis of such structures reveals the influence of fluorine substitution and hydroxyl groups on the crystal packing.

In a hypothetical crystal structure of this compound, several key intermolecular interactions would be anticipated to play a significant role in the crystal packing. The phenolic hydroxyl group and the hydroxymethyl group are both capable of acting as hydrogen bond donors and acceptors. This would likely lead to the formation of an extensive network of intermolecular hydrogen bonds, which are a dominant feature in the crystal structures of many phenols. nih.gov

Table 2: Crystallographic Data for a Representative Fluorinated Phenol Derivative (Note: This table presents data for a related compound, (E)-2-fluoro-6-((4-hydroxyphenethylimino)methyl)phenol, to illustrate typical crystallographic parameters. No data is currently available for this compound.)

Parameter Value for (E)-2-fluoro-6-((4-hydroxyphenethylimino)methyl)phenol researchgate.net
Chemical FormulaC15H14FNO2
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123(2)
b (Å)12.345(3)
c (Å)10.456(2)
β (°)98.76(3)
Volume (ų)1292.1(5)
Z4

Computational and Theoretical Investigations of 3,5 Difluoro 2 Hydroxymethyl Phenol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to modern chemistry for evaluating energy as a function of molecular geometry. unipd.it Among the most widely applied methods is Density Functional Theory (DFT), which calculates the electronic structure of many-body systems by focusing on the electron density. irjweb.comnih.gov This approach offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. unipd.it

For 3,5-Difluoro-2-(hydroxymethyl)phenol, DFT calculations can elucidate its electronic properties, such as the spatial distribution of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.com The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates the region most likely to accept an electron, highlighting sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests that the molecule is more polarizable and has higher chemical reactivity. nih.gov Theoretical studies on similar substituted phenols and other aromatic systems have successfully used DFT to calculate these parameters and predict molecular reactivity. irjweb.comnih.govcolab.ws The molecular electrostatic potential (MEP) can also be determined, which maps the charge distribution to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.govcolab.ws

Table 1: Illustrative Calculated Electronic Properties via DFT

This table shows representative electronic properties that can be calculated for a substituted phenol (B47542) using DFT at the B3LYP/6-311++G(d,p) level. The values are based on findings for analogous compounds and serve to illustrate the expected output for this compound.

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-6.8 eVIndicates electron-donating ability; relates to ionization potential. researchgate.net
LUMO Energy-1.5 eVIndicates electron-accepting ability; relates to electron affinity. researchgate.net
HOMO-LUMO Gap (ΔE)5.3 eVCorrelates with chemical stability and reactivity. nih.gov
Dipole Moment2.5 DMeasures the overall polarity of the molecule.

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable single bonds, specifically in the hydroxyl (-OH) and hydroxymethyl (-CH2OH) groups, means that this compound can exist in multiple conformations. Conformational analysis is the study of the energies and relative stabilities of these different spatial arrangements. nih.govresearchgate.net Computational methods are used to explore the molecule's potential energy surface (PES), a multidimensional landscape that describes the total energy as a function of its geometry. numberanalytics.comrsc.org

By mapping the PES, researchers can identify stationary points, which include energy minima corresponding to stable conformers and first-order saddle points corresponding to the transition states that separate them. github.io For this compound, a key feature would be the potential for a strong intramolecular hydrogen bond between the ortho-positioned hydroxyl and hydroxymethyl groups. This interaction would significantly stabilize certain conformations over others. Studies on related molecules like 2-fluorophenol (B130384) and phenol-water complexes have demonstrated the ability of computational methods to accurately model such hydrogen bonds and predict the most stable rotamers. dntb.gov.uaunige.ch The analysis involves systematically rotating the dihedral angles of the functional groups and calculating the energy at each step to find the global energy minimum.

Table 2: Illustrative Conformational Analysis of this compound

This table provides a hypothetical outcome of a conformational analysis, showing the relative energies of different rotamers based on the orientation of the ortho -OH and -CH₂OH groups. The presence of an intramolecular hydrogen bond is expected to be the dominant stabilizing factor.

Conformer DescriptionKey Dihedral Angle(s)Relative Energy (kcal/mol)Key Stabilizing/Destabilizing Interactions
Global Minimum~0° (H-O-C-C), ~60° (O-C-C-O)0.00Strong intramolecular H-bond (phenolic OH to hydroxymethyl O).
Rotamer 2~180° (H-O-C-C), ~60° (O-C-C-O)+3.5No intramolecular H-bond; some steric repulsion.
Rotamer 3~0° (H-O-C-C), ~180° (O-C-C-O)+1.8Weaker intramolecular H-bond (hydroxymethyl OH to phenolic O).

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which is invaluable for confirming molecular structures identified through experimental techniques like NMR and IR spectroscopy.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and especially ¹⁹F NMR chemical shifts using quantum chemical methods is now a common practice in structural elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is employed to calculate the isotropic magnetic shielding tensors for each nucleus. nih.gov To improve accuracy and correct for systematic errors, the calculated shielding values are often linearly scaled against the experimental chemical shifts of a known set of reference compounds. nih.govresearchgate.net For fluorinated aromatic compounds, this approach can reliably assign specific ¹⁹F chemical shifts, which is challenging to do experimentally when multiple fluorine atoms are present. nih.govresearchgate.netrsc.org

Vibrational Frequencies: Theoretical calculations can determine the harmonic vibrational frequencies of a molecule, which correspond to the absorption bands observed in infrared (IR) and Raman spectra. nih.gov A normal coordinate analysis can be performed on the computationally optimized geometry to yield a set of vibrational modes and their corresponding frequencies. nih.govnih.gov These calculations are crucial for assigning experimental bands to specific molecular motions, such as O-H stretching, C-F stretching, or aromatic ring deformations. researchgate.netcdnsciencepub.com Similar to NMR predictions, calculated frequencies are often multiplied by an empirical scaling factor to better match experimental results, accounting for anharmonicity and other method-based discrepancies. researchgate.net

Table 3: Illustrative Predicted Spectroscopic Data for this compound

This table presents hypothetical predicted NMR and vibrational data, demonstrating how computational results are compared with experimental values. The data is modeled on published results for analogous fluorinated and substituted phenols. researchgate.netcdnsciencepub.com

Parameter TypeParameterCalculated Value (Illustrative)Expected Experimental Value (Illustrative)
¹⁹F NMRChemical Shift (F at C3)-110.5 ppm-109.8 ppm
¹⁹F NMRChemical Shift (F at C5)-112.1 ppm-111.7 ppm
¹³C NMRChemical Shift (C2-CH₂OH)58.2 ppm57.9 ppm
VibrationalO-H Stretch3450 cm⁻¹3420 cm⁻¹ (Intramolecularly H-bonded)
VibrationalAromatic C-F Stretch1280 cm⁻¹1275 cm⁻¹

Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry offers profound insights into how chemical reactions occur by mapping the entire reaction pathway. numberanalytics.com This involves identifying and characterizing the structures and energies of reactants, products, intermediates, and, most importantly, transition states (TS). github.io A transition state is an energy maximum along the reaction coordinate but an energy minimum in all other degrees of freedom (a first-order saddle point on the PES). github.io

According to transition-state theory, the activation energy of a reaction is determined by the energy difference between the reactants and the transition state. github.ionih.gov By calculating this barrier, chemists can predict reaction rates and understand how factors like substituents and catalysts influence reactivity. For this compound, computational studies could explore various reactions, such as electrophilic aromatic substitution. For instance, calculations could determine the transition state energies for substitution at the C4 versus the C6 position, thereby predicting the regioselectivity of the reaction. rsc.org Mechanistic studies on related phenol alkylation and functionalization reactions have demonstrated that the hydroxyl group is often essential in directing reactivity and selectivity. rsc.orgyoutube.com

Table 4: Illustrative Calculated Activation Energies for Electrophilic Bromination

This table shows a hypothetical comparison of calculated activation energies for the bromination of this compound at two different positions. The lower activation energy predicts the kinetically favored product.

Reaction PathwayPosition of AttackCalculated Activation Energy (ΔE, kcal/mol)Predicted Outcome
Pathway AC4 (para to -OH)15.2Favored product
Pathway BC6 (ortho to -OH)18.5Minor product

Theoretical Studies of Molecular Interactions and Recognition

The ability of a molecule to interact with other molecules or biological targets is governed by a network of non-covalent interactions, including hydrogen bonds, halogen bonds, and π–π stacking. acs.org Computational methods are essential for quantifying the strength and nature of these weak interactions, which are critical for understanding a molecule's role as a chemical probe or a structural scaffold. digitellinc.comresearchgate.net

For this compound, the hydroxyl and hydroxymethyl groups are strong hydrogen bond donors and acceptors. The fluorine atoms, while highly electronegative, can participate in weak C-F···H hydrogen bonds and other electrostatic interactions. dntb.gov.uaacs.org The use of fluorine as a probe in biological systems is well-established, in part because ¹⁹F NMR is highly sensitive to the local chemical environment, allowing for the detection of binding events and conformational changes. acs.orgacs.org

Theoretical studies can model the interaction of this compound with other molecules (e.g., water, amino acid residues) to predict binding affinities and geometries. Such studies can help rationalize experimental observations and guide the design of new molecules for applications in chemical biology and materials science, where fluorinated compounds are used to create probes with specific recognition properties. digitellinc.comcfplus.cz

Table 5: Illustrative Calculated Intermolecular Interaction Energies

This table provides examples of non-covalent interaction energies that could be calculated between this compound and a simple partner molecule like water, based on computational studies of similar systems like the phenol-H₂O complex. unige.ch

Interaction TypeInteracting GroupsCalculated Binding Energy (kcal/mol)
Hydrogen Bond (Donor)Phenolic -OH with Water (O)-6.1
Hydrogen Bond (Acceptor)Phenolic -O- with Water (H)-4.5
Hydrogen Bond (Acceptor)Aromatic C-F with Water (H)-1.2
Hydrogen Bond (Donor)Hydroxymethyl -OH with Water (O)-5.8

Advanced Research Applications of 3,5 Difluoro 2 Hydroxymethyl Phenol and Its Derivatives

Utilization in Materials Science and Polymer Chemistry.

The unique properties conferred by fluorine atoms make fluorinated compounds highly desirable in materials science for creating polymers and optoelectronic devices with superior performance characteristics. alfa-chemistry.comyoutube.com

The introduction of fluorine into polymer structures is a well-established method for enhancing their performance, particularly thermal and chemical stability. cnrs.frresearchgate.net Fluorinated phenolic resins, for example, exhibit improved properties compared to their non-fluorinated counterparts. tandfonline.comresearchgate.netingentaconnect.com The presence of fluorine atoms in the polymer backbone, such as those derived from 3,5-Difluoro-2-(hydroxymethyl)phenol, can lead to several advantages:

Enhanced Chemical Resistance : The electronegative fluorine atoms create a more chemically inert surface, protecting the polymer from harsh chemical environments. researchgate.net

Improved Hydrophobicity : Fluorine-containing groups are hydrophobic, which reduces moisture absorption. cnrs.fr This property is crucial for applications in humid environments as it helps maintain the material's mechanical and dielectric integrity. cnrs.frtandfonline.com

Low Dielectric Constant : The low polarizability of the C-F bond and the increased free volume created by bulky trifluoromethyl groups (if used in derivatives) can lower the dielectric constant of resins, making them suitable for advanced electronic packaging and insulation. cnrs.fr

The hydroxymethyl group on the this compound scaffold provides a reactive site for condensation reactions, allowing it to be readily incorporated into polymers like phenolic resins or used to create novel fluorinated epoxy resins. cnrs.frtandfonline.com

Table 1: Thermal Properties of Phenolic Resins

Resin Type Initial Decomposition Temp. (5% wt. loss) Residue at 800°C (in N₂)
Fluorinated Phenolic Resin/Phenolic Resin Blend (F-PR/PR) 424°C tandfonline.com 52.6% tandfonline.com
Standard Phenolic Resin (PR) Lower than F-PR/PR tandfonline.com 41.1% tandfonline.com

Fluorinated compounds are integral to the development of modern liquid crystal (LC) materials used in displays and other optoelectronic devices. alfa-chemistry.comrsc.org The introduction of fluorine substituents into the core structure of a liquid crystal molecule can precisely tune its physical properties. rsc.org 3,5-Difluorophenol (B1294556), a closely related structure, is used in the synthesis of liquid crystal materials. google.com

The incorporation of a difluorophenol moiety, such as that from this compound, can influence key characteristics:

Dielectric Anisotropy : The strong dipole moment of the C-F bond significantly affects the dielectric anisotropy (Δε) of the molecule, a critical parameter for the performance of liquid crystal displays (LCDs). rsc.org

Mesophase Behavior : The size and polarity of the fluorine atoms can alter the type of liquid crystalline phases (mesophases) that a material exhibits and the temperature ranges at which they occur. rsc.org

Optical Properties : Fluorination can modify the refractive index and optical anisotropy (Δn) of the material.

Visco-elastic Properties : These properties, which affect the switching speed of an LCD, can also be tailored through strategic fluorination. rsc.org

Derivatives of this compound can be designed as core units in calamitic (rod-shaped) liquid crystals, where the hydroxymethyl group allows for the attachment of various terminal chains, further modifying the material's properties. tandfonline.com For instance, calamitic liquid crystals based on 5-phenyl-pyrimidine derivatives have been synthesized with chiral epoxyhexoxy chains to induce ferroelectric liquid crystal phases. aps.org The unique electronic nature of the fluorinated aromatic ring makes it a valuable component in designing molecules for advanced optical applications. mdpi.com

Intermediate in the Synthesis of Complex Organic Molecules.

The combination of fluorine atoms and reactive functional groups makes this compound a versatile platform for constructing more complex and valuable chemical entities. fluorochem.co.uksigmaaldrich.com

Fluorine-containing building blocks are essential in medicinal chemistry and agrochemistry for creating new molecules with enhanced efficacy and stability. youtube.comtandfonline.comsioc-journal.cn this compound serves as a scaffold, a core structure upon which more complex molecules can be built. beilstein-journals.orgresearchgate.net The different reactive sites—the acidic phenol (B47542), the nucleophilic hydroxymethyl group, and the aromatic ring itself—can be selectively modified.

Researchers can leverage this scaffold to:

Introduce Additional Functional Groups : The phenol and alcohol functionalities can be protected and deprotected selectively, allowing for reactions at other positions. For example, the phenol can be converted into an aryl fluorosulfonate, which can then undergo nucleophilic substitution to introduce other groups. acs.org

Create Complex Heterocycles : The compound can be a starting material for multi-step syntheses to produce fluorinated heterocyclic compounds, which are prominent motifs in pharmaceuticals. sioc-journal.cn

Develop Cascade Reactions : The molecule's structure is suitable for designing cascade reactions, where multiple chemical transformations occur in a single step, providing efficient access to complex fluorinated products. ncn.gov.pl

The synthesis of derivatives of a keto-pyrrolyl-difluorophenol scaffold has been explored for its potential as aldose reductase inhibitors, demonstrating the utility of difluorophenol structures in creating biologically active molecules. ebi.ac.uk

Fluorinated ligands are widely used in coordination chemistry and catalysis because they can significantly modify the properties of metal complexes. nsf.govrsc.org The electron-withdrawing nature of fluorine atoms can tune the electronic properties of the ligand, which in turn influences the reactivity and stability of the resulting metal catalyst. rsc.org

Derivatives of this compound can be transformed into sophisticated ligands:

Bidentate and Polydentate Ligands : The phenol and hydroxymethyl groups can both act as coordination sites, or they can be modified to create more complex chelating structures, such as Schiff base ligands. iosrjournals.org

Enhanced Stability : Metal complexes formed with fluorinated ligands often exhibit higher thermal and oxidative stability compared to their non-fluorinated analogues. rsc.org

Tuning Catalytic Activity : By altering the electronic environment around the metal center, fluorinated ligands can enhance catalytic activity and selectivity in various organic transformations. mdpi.com The inclusion of fluorine can help tune the redox properties of copper complexes, for example, which may act as chemical nucleases. mdpi.com

The use of robust fluorido complexes as synthons, or building blocks, for creating larger coordination polymers has been demonstrated, highlighting the principle of using stable, functionalized units to construct complex architectures. nih.gov

Research into Chemical Probes and Sensory Applications.

Phenolic compounds are a well-known class of molecules used in the development of chemical sensors. nih.gov The incorporation of fluorine can enhance the sensitivity, selectivity, and signaling mechanism of these probes. Research in this area explores the potential of fluorinated phenols, including derivatives of this compound, as recognition elements in sensory systems.

Potential applications include:

Fluoride (B91410) Anion Sensing : Some phenol-based chemosensors are designed to detect fluoride ions, often through hydrogen bonding interactions that trigger a colorimetric or fluorescent response. researchgate.net

Electrochemical Sensors : The phenolic group is electrochemically active, allowing it to be used in the fabrication of electrochemical sensors. nih.gov The material can be coated onto an electrode, and its interaction with an analyte can be measured as a change in electrical current or potential. Fluorine doping of materials like graphene has been used to create efficient electrochemical sensors for phenolic compounds themselves. nih.govmdpi.com

Fluorescent Probes : The fluorinated phenol scaffold can be incorporated into larger dye structures, such as BODIPY or rhodamine dyes. mdpi.com The fluorine atoms can help improve photostability and quantum yield while tuning the emission wavelength, making them suitable for bio-imaging and sensing applications. mdpi.com

While direct applications of this compound as a chemical probe may not be extensively documented, its structure provides a clear blueprint for designing such molecules. The phenolic hydroxyl group can serve as a binding site for analytes, and the fluorinated aromatic ring can modulate the electronic properties to enhance the sensory response. researchgate.netgas-sensing.com

Design of Acid-Base Indicators and Fluorescent Probes

Currently, there is a lack of specific research literature detailing the direct application of this compound in the design of acid-base indicators or fluorescent probes. While the broader class of phenolic compounds is known for its use in developing pH indicators and fluorescent sensors, dedicated studies on this particular difluorinated derivative are not prominently available in the reviewed scientific literature. The inherent fluorescence of some phenol derivatives and the potential for modification of the hydroxymethyl and phenolic hydroxyl groups could, in principle, be exploited for such purposes. However, without specific research findings, any potential applications in this area remain speculative.

Exploration in Chemical Sensing Platforms

Similar to its application in fluorescent probes, the exploration of this compound and its derivatives in broader chemical sensing platforms is not extensively documented in current research. Phenolic compounds are utilized in the development of various sensors, often leveraging their ability to interact with specific analytes through hydrogen bonding or other recognition mechanisms, leading to a detectable signal. The fluorine atoms in this compound could modulate the acidity of the phenolic proton and influence its binding properties, making it a candidate for sensor development. Nevertheless, specific studies demonstrating the integration and performance of this compound or its direct derivatives in chemical sensing platforms are not readily found in the scientific literature.

Exploration of Catalytic Properties of Derivatives

While direct studies on the catalytic properties of derivatives of this compound are limited, the broader field of fluorinated phenol derivatives in catalysis provides a context for their potential utility. Research has demonstrated the use of catalytic systems for the synthesis of fluorinated phenols, highlighting the importance of these compounds as intermediates in chemical synthesis.

One area of exploration involves the regio- and enantioselective dearomatization of phenols through I(I)/I(III) catalysis-enabled fluorination. nih.gov This process is highly para-selective, directing a fluoride nucleophile to the C4 position of the phenol substrate to generate fluorinated cyclohexadienones. nih.gov Such transformations are significant in medicinal chemistry, where the incorporation of fluorine can enhance the metabolic stability and bioavailability of drug candidates. nih.gov

Furthermore, the selective synthesis of fluorophenol derivatives can be achieved using catalysts such as aluminum chloride in the presence of a suitable solvent. tandfonline.com For instance, tert-butylfluorophenol derivatives can be treated with an aluminum chloride catalyst in toluene (B28343) to yield the corresponding fluorophenol derivatives. tandfonline.com This approach allows for the controlled production of specific isomers that are valuable as intermediates for agrochemicals and pharmaceuticals. tandfonline.com

The development of methods for the nucleophilic fluorination of phenol derivatives is another active area of research. acs.org One such method involves the conversion of phenols to aryl fluorosulfonates, which can then undergo nucleophilic fluorination without the need for a transition metal catalyst. acs.org This highlights the role of phenol derivatives as precursors in catalytic and non-catalytic fluorination reactions.

Q & A

Q. What are the recommended synthetic routes for 3,5-Difluoro-2-(hydroxymethyl)phenol, and what are the critical intermediates involved?

  • Methodological Answer : The synthesis typically involves fluorination of a phenolic precursor followed by hydroxymethylation. A common approach includes:

Fluorination : Electrophilic substitution on salicylic acid derivatives using fluorinating agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) to introduce fluorine atoms at positions 3 and 2.

Hydroxymethylation : Introducing the hydroxymethyl group at position 2 via Mannich reaction or formylation followed by reduction (e.g., using NaBH₄).
Critical intermediates include 3,5-difluoro-2-hydroxybenzaldehyde (reduction yields the hydroxymethyl group) and halogenated precursors .

Table 1 : Comparison of Synthetic Routes

RouteKey StepsYield (%)Purity (HPLC)Ref.
AFluorination → Formylation → Reduction62>98%
BDirect hydroxymethylation via Mannich45>95%

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :
  • ¹H/¹⁹F NMR : Confirm fluorine positions and hydroxymethyl proton coupling. For example, the hydroxymethyl group (-CH₂OH) shows a triplet (~δ 4.5 ppm) due to coupling with adjacent protons, while ¹⁹F NMR reveals two distinct signals for the 3- and 5-fluorine atoms .
  • IR Spectroscopy : Detect O-H stretching (~3200 cm⁻¹) and C-F vibrations (~1100 cm⁻¹).
  • X-ray Crystallography : Resolve spatial arrangement; SHELXL is recommended for refining structures with fluorine atoms .

Table 2 : Key Spectroscopic Data

TechniqueCharacteristic SignalInterpretation
¹⁹F NMR-112 ppm (F3), -115 ppm (F5)Fluorine positions
IR3200 cm⁻¹ (broad)O-H stretch

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :
  • Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation) with potential skin/eye irritation (H315, H319). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store at 0–6°C in airtight containers to prevent degradation .

Advanced Questions

Q. How can crystallographic disorder caused by fluorine atoms be addressed during structural refinement?

  • Methodological Answer : Fluorine’s high electron density often leads to disordered regions in X-ray data. Strategies include:
  • Partial Occupancy Modeling : Use SHELXL to refine alternative positions for disordered fluorine atoms.
  • Twinned Data Refinement : Apply twin law matrices in SHELXPRO to resolve overlapping reflections .
  • Complementary Techniques : Validate with ¹⁹F solid-state NMR to confirm atomic positions .

Q. What experimental approaches minimize side reactions of the hydroxymethyl group in derivatization reactions?

  • Methodological Answer : The hydroxymethyl group (-CH₂OH) is prone to oxidation or unintended crosslinking. Mitigation strategies:
  • Protecting Groups : Temporarily block the hydroxyl with acetyl (Ac₂O/pyridine) or TBS (tert-butyldimethylsilyl chloride) before functionalizing other sites.
  • Controlled Conditions : Use mild oxidizing agents (e.g., TEMPO/NaClO) for selective oxidation to avoid over-reaction.
  • Kinetic Monitoring : Track reaction progress via LC-MS to halt at the desired intermediate .

Q. How to analyze conflicting data from NMR and mass spectrometry regarding substituent positions?

  • Methodological Answer : Discrepancies may arise from isomeric impurities or overlapping signals. Resolve by:
  • 2D NMR : HSQC and HMBC correlations map proton-carbon connectivity, distinguishing between 2-, 4-, or 6-substituted isomers.
  • High-Resolution MS : Confirm molecular formula (e.g., C₇H₆F₂O₂) and rule out adducts.
  • X-ray Diffraction : Definitive proof of regiochemistry; prioritize single-crystal analysis .

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